4-(Oxiran-2-ylmethoxy)butan-1-OL
Overview
Description
4-(Oxiran-2-ylmethoxy)butan-1-OL is an organic compound with the molecular formula C₇H₁₄O₃. It is characterized by the presence of an oxirane (epoxide) ring and a hydroxyl group, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in different fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Oxiran-2-ylmethoxy)butan-1-OL can be synthesized through the reaction of butane-1,4-diol with epichlorohydrin. The reaction typically involves the following steps:
Epoxidation: Butane-1,4-diol reacts with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the oxirane ring.
Purification: The resulting product is purified through distillation or recrystallization to obtain this compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-(Oxiran-2-ylmethoxy)butan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The oxirane ring can be reduced to form a diol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of 4-(oxiran-2-ylmethoxy)butanal.
Reduction: Formation of 1,4-butanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Oxiran-2-ylmethoxy)butan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins due to its reactivity and functional groups
Mechanism of Action
The mechanism of action of 4-(Oxiran-2-ylmethoxy)butan-1-OL involves its reactivity due to the presence of the oxirane ring and hydroxyl group. The oxirane ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,4-bis(2,3-epoxypropoxy)butane: Similar structure with two oxirane rings.
Butane-1,4-diol: Lacks the oxirane ring but has two hydroxyl groups.
Epichlorohydrin: Contains an oxirane ring and a chlorine atom
Uniqueness
4-(Oxiran-2-ylmethoxy)butan-1-OL is unique due to the combination of the oxirane ring and hydroxyl group in its structure. This combination imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, further enhances its versatility .
Properties
IUPAC Name |
4-(oxiran-2-ylmethoxy)butan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c8-3-1-2-4-9-5-7-6-10-7/h7-8H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCBPQPFMHUATH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599896 | |
Record name | 4-[(Oxiran-2-yl)methoxy]butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4711-95-9 | |
Record name | 4-[(Oxiran-2-yl)methoxy]butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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